molecular formula C5H6BrNO2S B13437806 6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine

6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine

Cat. No.: B13437806
M. Wt: 224.08 g/mol
InChI Key: RRYBRDIUJUGMRF-UHFFFAOYSA-N
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Description

6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine is a heterocyclic compound that features a bromine atom, a thiophene ring, and a dioxolane ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the bromine atom and the unique ring structure imparts distinct chemical properties to this compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Dihydrothiophenes.

    Coupling Products: Biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog without the bromine and dioxolane rings.

    Bromo-thiophene: Similar structure but lacks the dioxolane ring.

    Thieno[3,4-d]-1,3-dioxole: Lacks the bromine atom.

Uniqueness

6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine is unique due to the combination of the bromine atom, thiophene ring, and dioxolane ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C5H6BrNO2S

Molecular Weight

224.08 g/mol

IUPAC Name

4-bromo-6,6a-dihydrothieno[3,4-d][1,3]dioxol-6-amine

InChI

InChI=1S/C5H6BrNO2S/c6-4-2-3(5(7)10-4)9-1-8-2/h3,5H,1,7H2

InChI Key

RRYBRDIUJUGMRF-UHFFFAOYSA-N

Canonical SMILES

C1OC2C(SC(=C2O1)Br)N

Origin of Product

United States

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